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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzotrifluoride

Cat. No.: B1368260

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzotrifluoride

Executive Summary: 4-Chloro-2-fluorobenzotrifluoride (CAS No. 94444-59-4) is a
halogenated aromatic compound of significant interest in the synthesis of complex molecules
within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring
chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and physical characteristics
that are critical for its application as a chemical intermediate. This guide provides a
comprehensive overview of the core physical, thermodynamic, and spectroscopic properties of
4-Chloro-2-fluorobenzotrifluoride, intended for researchers, chemists, and drug development
professionals. It consolidates available data, outlines standard experimental methodologies for
property determination, and offers insights into the structural reasoning behind these
properties.

Introduction and Chemical Identity

The utility of a chemical intermediate is fundamentally linked to its physical properties. These
parameters govern reaction conditions, solvent selection, purification strategies, and safety
protocols. For 4-Chloro-2-fluorobenzotrifluoride, the presence of multiple electronegative
groups on the benzene ring creates a unique electronic and steric environment, influencing
everything from its boiling point to its spectroscopic signature. Understanding these properties
is the first step toward its effective and safe utilization in multi-step synthesis.

Chemical Structure and Nomenclature
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The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-
CFs), at position 2 with a fluorine atom (-F), and at position 4 with a chlorine atom (-Cl).

SMILES:C1=CC(=C(C(=C1)F)C(F)(F)F)CI

Identification and Key Attributes

Identifier Value Source(s)
CAS Number 94444-59-4 [1][21[3]
Molecular Formula C7H3CIF4 [3]
Molecular Weight 198.55 g/mol [11[3]

4-Chloro-2-fluoro-1-
IUPAC Name _ [2]
(trifluoromethyl)benzene

4-Chloro-alpha,alpha,alpha-2-
Synonyms [2][3]
tetrafluorotoluene

Core Physical and Thermodynamic Properties

The physical state and thermodynamic constants of a compound are paramount for process
design, chemical engineering, and reaction optimization. The data for 4-Chloro-2-
fluorobenzotrifluoride indicates it is a liquid at standard temperature and pressure with a
relatively high boiling point and density.

[ itative Physical

Property Value Units Source(s)
Density 14+0.1 g/cm3 [3]
Boiling Point 152.0 + 35.0 °C (at 760 mmHg) [3]
Flash Point 50.7 + 19.4 °C [3]
Refractive Index 1.433 n2o/D [3]
LogP (XLogP3) 3.09 - [3]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.scbt.com/zh/p/4-chloro-2-fluorobenzotrifluoride-94444-59-4
https://store.apolloscientific.co.uk/product/4-chloro-2-fluorobenzotrifluoride
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.scbt.com/zh/p/4-chloro-2-fluorobenzotrifluoride-94444-59-4
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://store.apolloscientific.co.uk/product/4-chloro-2-fluorobenzotrifluoride
https://store.apolloscientific.co.uk/product/4-chloro-2-fluorobenzotrifluoride
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.benchchem.com/product/b1368260?utm_src=pdf-body
https://www.benchchem.com/product/b1368260?utm_src=pdf-body
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.echemi.com/products/pd180521112675-4-chloro-2-fluorobenzotrifluoride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

State, Appearance, and Solubility

o Physical State: 4-Chloro-2-fluorobenzotrifluoride is a liquid under standard conditions. Its
melting point is not widely reported but is presumed to be well below 0 °C, similar to its

isomers.

o Solubility: The octanol-water partition coefficient (LogP) of 3.09 indicates that the compound
is hydrophobic and has low solubility in water.[3] Conversely, it is expected to be miscible
with a wide range of common organic solvents such as toluene, tetrahydrofuran (THF),
dichloromethane, and ethyl acetate. This is a critical consideration for its use in organic
synthesis, where it will readily dissolve in nonpolar and moderately polar reaction media.

Density

With a density of approximately 1.4 g/cm3, the compound is significantly denser than water.[3]
This property is important for process chemists and engineers for calculating mass-to-volume
relationships in reactors and for predicting phase separation behavior in aqueous workups,
where it will constitute the lower organic layer.

Thermal Properties

» Boiling Point: The reported boiling point of 152 °C suggests a moderate volatility.[3] This
temperature is high enough to minimize losses during handling at ambient temperature but
low enough to allow for purification by vacuum distillation without requiring excessively high
temperatures that could cause decomposition.

o Flash Point: The flash point of approximately 51 °C indicates that the substance is a
flammable liquid.[3] This mandates specific handling precautions, such as avoiding open
flames and sparks and ensuring adequate ventilation to prevent the accumulation of
flammable vapors.

Spectroscopic and Analytical Characterization

While publicly available, peer-reviewed spectra for 4-Chloro-2-fluorobenzotrifluoride are
scarce, its structure allows for a robust prediction of its spectral characteristics. These
predictions are invaluable for quality control, reaction monitoring, and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combined use
of 1H, 13C, and *°F NMR would provide unambiguous confirmation of its identity.

e 1H NMR: The proton spectrum is expected to show three distinct signals in the aromatic
region (approx. 7.0-8.0 ppm). Each signal would correspond to one of the three aromatic
protons. The splitting patterns will be complex due to coupling with each other (3JHH) and
with the aromatic fluorine atom (3JHF, 4JHF).

e 13C NMR: The carbon spectrum will display seven signals: four for the quaternary carbons
(C-ClI, C-F, C-CFs, and the carbon between them) and three for the carbons bearing
hydrogen atoms. The signals will show characteristic splitting due to coupling with the
fluorine atoms (*JCF, 2JCF, etc.), which is highly diagnostic. The C-CFs signal will appear as
a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

e 19F NMR: This is a key technique for fluorinated compounds.[4] Two signals are expected:
o Asinglet for the -CFs group, typically in the range of -60 to -65 ppm relative to CFCls.[5]

o A multiplet for the single fluorine atom on the aromatic ring, likely appearing in the range of
-100 to -120 ppm. The splitting will arise from coupling to the nearby aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected
absorption bands include:

C-F Stretch (CF3): Strong, complex bands in the 1100-1350 cm~1 region.

C-F Stretch (Aromatic): A strong band around 1200-1270 cm~1.

C-CI Stretch: A band in the 1000-1100 cm~1 region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm~1 range.

Aromatic C-H Stretch: Signals above 3000 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon (M+): The spectrum should show a molecular ion peak at m/z 198. Due to the
natural abundance of chlorine isotopes (3>Cl and 3’Cl in an approx. 3:1 ratio), a characteristic
M+2 peak at m/z 200 with about one-third the intensity of the M* peak is expected.

o Fragmentation: Common fragmentation pathways would likely involve the loss of F, Cl, or the
entire CFs group, leading to characteristic daughter ions.

Experimental Methodologies for Property
Determination

To ensure data integrity and reproducibility, physical properties must be determined using
standardized and validated protocols. The following section outlines field-proven methodologies
for characterizing a liquid intermediate like 4-Chloro-2-fluorobenzotrifluoride.

Workflow for Physical Property Analysis

The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring
quality and consistency.
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Caption: Experimental workflow for the comprehensive physical and chemical characterization

of a liquid intermediate.

Protocol: Determination of Density (Oscillating U-tube

Method)

This method, based on ASTM D4052, is rapid, requires a small sample volume, and provides

high accuracy.[6]

« Instrument Calibration: Calibrate the digital density meter using dry air and high-purity,

degassed water at a known temperature (e.g., 20 °C).
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Temperature Equilibration: Set the instrument's cell temperature to the desired measurement
temperature (e.g., 20 °C) and allow it to stabilize.

Sample Preparation: Ensure the sample of 4-Chloro-2-fluorobenzotrifluoride is free of air
bubbles. If necessary, degas the sample via gentle sonication.

Sample Injection: Using a clean, dry syringe, inject approximately 1-2 mL of the sample into
the measurement cell. Ensure the U-tube is completely filled without any bubbles.

Measurement: Allow the instrument to stabilize and record the oscillating period. The
instrument's software will automatically convert this period into a density value (e.g., in
g/cm3).[7]

Cleaning: Flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by
acetone) and dry with a stream of air before the next measurement.

Protocol: Determination of Boiling Point (Thiele Tube
Method)

This microscale method is ideal for determining the boiling point when only a small amount of

substance is available.[8]

Sample Preparation: Add 0.5-1 mL of 4-Chloro-2-fluorobenzotrifluoride to a small test tube
(Durham tube).

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the
test tube with the open end down.

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of
the tube is level with the thermometer bulb.

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is
below the oil level.[9]

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the
liquid heats, trapped air will bubble out. The boiling point is approached when a rapid,
continuous stream of bubbles emerges from the capillary tip.
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Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling
will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the
temperature on the thermometer is recorded as the boiling point. This is the temperature at
which the external pressure equals the vapor pressure of the liquid.

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a
correction may be applied to normalize the boiling point to standard pressure.

Safety and Handling

Based on available data, 4-Chloro-2-fluorobenzotrifluoride is classified as an irritant.

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin
(hazard class code 36/37/38).[3]

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated
fume hood. Wear chemical-resistant gloves (e.qg., nitrile), safety goggles, and a lab coat.

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Take
precautionary measures against static discharge, as the liquid is flammabile.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
sources of ignition and oxidizing agents.

Conclusion

4-Chloro-2-fluorobenzotrifluoride is a key chemical intermediate with a distinct set of

physical properties defined by its unique halogenation pattern. Its status as a high-boiling,

dense, and hydrophobic liquid dictates its handling, purification, and reaction conditions. While

a complete, publicly available spectroscopic dataset remains to be published, its structural

features allow for reliable prediction of its NMR, IR, and MS signatures, which are essential for

its identification and quality control in a research or manufacturing setting. The standardized

protocols outlined in this guide provide a framework for the accurate and reproducible

determination of its critical physical parameters, ensuring its effective and safe application in

advanced chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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